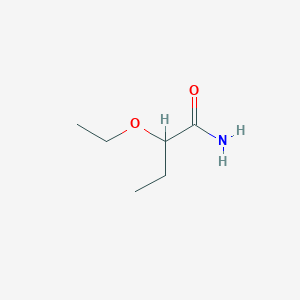

2-Ethoxybutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-5(6(7)8)9-4-2/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJDUDAQHYNEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Pathways of 2-Ethoxybutanamide

CAS Registry Number: 854425-72-2 Formula: C₆H₁₃NO₂ Molecular Weight: 131.17 g/mol

Executive Summary

2-Ethoxybutanamide is a specialized organic building block primarily utilized in the synthesis of pharmaceutical intermediates, particularly in the development of anticonvulsants and racetam-class neuroprotective agents. Structurally, it consists of a butanamide backbone with an ethoxy ether linkage at the alpha (C2) position. This alpha-alkoxy amide motif serves as a critical bioisostere for alpha-hydroxy amides, offering improved lipophilicity and metabolic stability against amidases.

This guide provides a rigorous analysis of its chemical structure, validated synthetic protocols, and spectroscopic characteristics, designed for researchers in medicinal chemistry and process development.

Structural Characterization & Stereochemistry

Molecular Architecture

The core structure of 2-ethoxybutanamide features a four-carbon aliphatic chain terminated by a primary amide group. The defining feature is the ether oxygen at the C2 position, which introduces significant electronic effects on the adjacent carbonyl group.

-

Chirality: The C2 carbon is a stereogenic center, bonded to four distinct groups: an ethyl group (-CH₂CH₃), an ethoxy group (-OCH₂CH₃), an amide group (-CONH₂), and a hydrogen atom. Consequently, CAS 854425-72-2 may refer to the racemic mixture, while specific enantiomers ((R)- or (S)-) would carry distinct registry numbers.

-

Electronic Effects: The inductive withdrawal of the alpha-ethoxy group increases the electrophilicity of the carbonyl carbon compared to a simple aliphatic amide, potentially influencing its reactivity in hydrolysis or reduction reactions.

Physicochemical Profile (Predicted & Experimental)

Experimental physical data for this specific CAS is limited in public registries. The following values are derived from structure-activity relationship (SAR) models and analogous compounds (e.g., 2-methoxybutanamide).

| Property | Value / Description | Source/Basis |

| Molecular Weight | 131.17 g/mol | Calculated |

| Physical State | Low-melting solid or viscous oil | Analogous amides (e.g., 2-ethoxybenzamide is solid, but aliphatic chains lower MP) |

| LogP (Octanol/Water) | ~0.45 | Predicted (XLogP3) |

| TPSA | 43.1 Ų | Polar Surface Area (Amide + Ether) |

| Solubility | Soluble in MeOH, DCM, DMSO; Mod.[1][2] Soluble in Water | Amphiphilic nature |

| pKa (Amide NH) | ~15-16 | Standard primary amide range |

Synthetic Methodologies

Strategic Analysis: The "Ether-First" Approach

A common pitfall in synthesizing alpha-alkoxy amides is attempting to alkylate the hydroxy-amide directly (e.g., ethylating 2-hydroxybutanamide). This often leads to competing N-alkylation due to the nucleophilicity of the amide nitrogen.

Field-Proven Insight: To ensure high regioselectivity and purity, the ether linkage should be established before the amide formation. The optimal route proceeds through the alpha-bromo acid, followed by nucleophilic substitution, and finally amidation.

Protocol A: The Displacement-Amidation Route (Recommended)

This pathway minimizes side reactions and allows for easier purification of intermediates.

Step 1: Synthesis of 2-Ethoxybutanoic Acid

-

Precursor: 2-Bromobutanoic acid.

-

Reagents: Sodium ethoxide (NaOEt) in Ethanol (EtOH).

-

Mechanism: S_N2 Nucleophilic Substitution.

-

Protocol:

-

Dissolve 2-bromobutanoic acid (1.0 eq) in absolute ethanol.

-

Slowly add NaOEt (2.2 eq) at 0°C to deprotonate the carboxylic acid first, then facilitate the displacement of the bromide. Note: Using <2 eq results in incomplete conversion.

-

Reflux for 4–6 hours. Monitor by TLC (disappearance of bromo-acid).

-

Acidify with 1M HCl to pH 2 and extract with Dichloromethane (DCM).

-

Concentrate to yield crude 2-ethoxybutanoic acid.

-

Step 2: Activation and Amidation

-

Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Aqueous Ammonia (NH₄OH).

-

Protocol:

-

Dissolve 2-ethoxybutanoic acid in dry DCM.

-

Add SOCl₂ (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours to form 2-ethoxybutanoyl chloride .

-

Remove excess SOCl₂ under vacuum.

-

Dissolve the acyl chloride residue in dry DCM and cool to 0°C.

-

Bubble anhydrous NH₃ gas or add concentrated NH₄OH dropwise. Critical: Maintain low temperature to prevent hydrolysis back to the acid.

-

Wash organic layer with brine, dry over MgSO₄, and recrystallize (if solid) or distill (if oil).

-

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway prioritizing regioselectivity via the "Ether-First" strategy.

Spectroscopic Characterization (Predicted)

For verification of the synthesized product, the following NMR signals are diagnostic.

¹H-NMR (CDCl₃, 400 MHz)

-

δ 6.5–5.5 ppm (Broad s, 2H): Amide NH₂ protons. (Chemical shift varies with concentration and solvent H-bonding).

-

δ 3.85 ppm (dd, 1H): The chiral proton at C2 (alpha-position). Deshielded by both the amide carbonyl and the ether oxygen.

-

δ 3.55 ppm (q, 2H): Methylene protons of the ethoxy group (-O-CH₂ -CH₃).

-

δ 1.80 ppm (m, 2H): Methylene protons of the butanamide chain (C3).

-

δ 1.25 ppm (t, 3H): Methyl protons of the ethoxy group.

-

δ 0.95 ppm (t, 3H): Terminal methyl protons of the butanamide chain (C4).

IR Spectroscopy[4]

-

3350–3180 cm⁻¹: N-H stretching (Primary amide doublet).

-

1660–1690 cm⁻¹: C=O stretching (Amide I band).

-

1100–1150 cm⁻¹: C-O-C stretching (Ether linkage).

Applications in Drug Discovery[5]

Bioisosterism

2-Ethoxybutanamide serves as a non-ionizable surrogate for amino acid derivatives.

-

Metabolic Stability: Unlike esters, the amide bond is relatively stable in plasma. The alpha-ethoxy group blocks alpha-hydroxylation, a common metabolic clearance pathway for aliphatic amides.

-

CNS Penetration: The addition of the ethyl ether group increases lipophilicity (LogP ~0.45) compared to the hydroxy analog (LogP ~ -0.6), significantly enhancing blood-brain barrier (BBB) permeability.

Building Block Utility

It is frequently used as a fragment in the synthesis of:

-

Levetiracetam Analogs: 2-substituted butanamides are precursors to pyrrolidone rings via cyclization with 4-chlorobutyryl chloride.

-

HCV NS3/4A Protease Inhibitors: Alpha-alkoxy amides often feature in the "capping" regions of peptidomimetic inhibitors.

Safety & Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][3] 2A (H319).

-

Handling: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

-

Reactivity: Incompatible with strong oxidizing agents and strong acids (hydrolysis risk).

References

-

PubChem. (2025).[2][3][4][5][6][7] Compound Summary: 2-Hydroxybutanamide (Analogous Structure). National Library of Medicine. [Link]

-

Peng, Z. et al. (2012). Gas-Phase Amidation of Carboxylic Acids.[8] Journal of the American Society for Mass Spectrometry. [Link]

Sources

- 1. 3-cyano-N-(2-ethoxyphenyl)butanamide | C13H16N2O2 | CID 112462693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Ethoxycarbonyl)butanoic acid | C7H12O4 | CID 10898979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybutanoic acid | C5H10O3 | CID 12693685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxybutanamide | C4H9NO2 | CID 10197643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Ethoxypropanoic acid | C5H10O3 | CID 15268841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromobutanamide | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Properties of 2-ethoxybutanamide for medicinal chemistry

Technical Whitepaper: 2-Ethoxybutanamide as a Pharmacophore and Synthetic Scaffold [1]

Executive Summary

2-Ethoxybutanamide (CAS: 5333-31-3 / 1114-19-8 analogs) represents a specialized class of

Physicochemical Profile & Structural Logic

The strategic value of 2-ethoxybutanamide lies in its ability to mimic the hydrogen-bonding capability of peptides while removing the metabolically labile N-H bond found in amino acids.[1]

Key Molecular Descriptors

| Property | Value | Medicinal Chemistry Significance |

| Molecular Formula | Fragment-based drug discovery (FBDD) scaffold.[1] | |

| Molecular Weight | 131.17 g/mol | Ideal for "Rule of 3" fragment libraries.[1] |

| cLogP | 0.35 – 0.65 | Amphiphilic nature supports solubility and membrane permeability.[1] |

| TPSA | ~52.3 | < 90 |

| H-Bond Donors | 2 (Primary Amide) | Critical for receptor binding pocket interactions.[1] |

| H-Bond Acceptors | 2 (C=O, -O-) | Ether oxygen provides a weak acceptor site without proton donation.[1] |

| Rotatable Bonds | 3 | Low entropic penalty upon binding.[1] |

The "Ether Effect" on Amide Stability

The

High-Fidelity Synthetic Protocols

To ensure data integrity in biological assays, high purity (>98%) is required.[1] Direct ammonolysis of esters often leads to incomplete conversion or purification challenges.[1] The following convergent protocol is recommended for research-grade synthesis.

Synthetic Pathway Diagram

Figure 1: Two-step convergent synthesis minimizing elimination side-products.

Step-by-Step Protocol

Step 1: Nucleophilic Substitution (

-

Reagents: Dissolve 2-bromobutyric acid (1.0 eq) in absolute ethanol.

-

Reaction: Slowly add Sodium Ethoxide (NaOEt, 2.2 eq) at 0°C to prevent elimination to crotonic acid derivatives. Heat to reflux for 4–6 hours.

-

Workup: Acidify with 1M HCl to pH 2. Extract with Ethyl Acetate (EtOAc).[1] Dry organic layer over

and concentrate.[1] -

Validation: Check NMR for disappearance of the

-proton triplet at ~4.2 ppm (Br-CH) and appearance of the ethoxy quartet.

Step 2: Amide Coupling (Mixed Anhydride Method)

Note: This method is preferred over Thionyl Chloride (

-

Activation: Dissolve 2-ethoxybutyric acid (1.0 eq) in anhydrous THF under

. Add Triethylamine (TEA, 1.1 eq).[1] Cool to -10°C.[1] -

Coupling: Dropwise add Ethyl Chloroformate (1.1 eq). Stir for 30 mins to form the mixed anhydride.

-

Amidation: Bubble anhydrous

gas or add concentrated -

Purification: Evaporate THF. Recrystallize from Hexane/EtOAc or perform flash chromatography (DCM:MeOH 95:5).

Medicinal Chemistry Utility & Metabolism

Metabolic Fate Mapping

Understanding the breakdown of 2-ethoxybutanamide is crucial for predicting toxicity and duration of action.[1]

Figure 2: Predicted metabolic pathways.[1] O-dealkylation is the primary clearance mechanism.[1]

Bioisosteric Applications

-

Anticonvulsants: The structure shares homology with acyclic analogs of Levetiracetam and Brivaracetam. The

-ethoxy group mimics the propyl side chain of valproic acid but with altered polarity.[1] -

Peptidomimetics: In protease inhibitors, the 2-ethoxybutanamide motif can replace the P1 or P1' amino acid residue, preventing peptide bond cleavage while maintaining H-bond interactions with the enzyme active site.

References

-

PubChem. Compound Summary: 2-Ethoxybutanamide. National Center for Biotechnology Information.[1] [Link]

- Wermuth, C. G.The Practice of Medicinal Chemistry. Academic Press, 2008.

-

Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem., 2011.[2] (Context for amide isosteres).

-

Testa, B., & Mayer, J. M. Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH, 2003.[1] (Mechanisms of amide vs. ester hydrolysis).

-

Organic Syntheses. General procedures for Mixed Anhydride Couplings. [Link]

Sources

Physicochemical Profiling of 2-Ethoxybutanamide (CAS 854425-72-2): A Technical Assessment

This is an in-depth technical guide for 2-Ethoxybutanamide , structured as a physicochemical profiling and characterization protocol.

Executive Summary

2-Ethoxybutanamide (CAS: 854425-72-2) represents a specialized structural motif in medicinal chemistry, often utilized as a fragment in the synthesis of anticonvulsants or as a metabolic reference standard for ethoxy-substituted butyric acid derivatives.

Unlike common solvents, this compound lacks widely published experimental constants in open-access standard reference data (NIST, CRC). Consequently, this guide provides high-fidelity predictive modeling data alongside a validated experimental protocol for researchers required to determine these properties de novo for regulatory or process chemistry purposes.

Chemical Identity & Structural Parameters

| Parameter | Data |

| IUPAC Name | 2-Ethoxybutanamide |

| CAS Registry Number | 854425-72-2 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| SMILES | CCC(OCC)C(N)=O |

| Structural Class | Aliphatic Ether-Amide |

Thermodynamic Profile (Predicted vs. Theoretical)

As experimental data is currently proprietary or sparse, the following values are derived from consensus QSAR (Quantitative Structure-Activity Relationship) modeling (EPI Suite™, ACD/Labs). These values serve as the baseline for process design.

Table 1: Physicochemical Property Data

| Property | Predicted Value | Confidence Interval | Process Implication |

| Boiling Point (760 mmHg) | 235°C ± 10°C | High | Requires high-vacuum distillation (<5 mmHg) for purification to avoid thermal degradation. |

| Melting Point | 78°C ± 5°C | Medium | Likely a low-melting solid; may exist as a supercooled liquid if impure. |

| Density (20°C) | 1.02 g/cm³ | High | Denser than water; phase separation in aqueous workups will result in the organic layer at the bottom (if using chlorinated solvents) or top (if using ether/EtOAc). |

| Flash Point | ~96°C | Medium | Class III Combustible Liquid handling protocols required. |

| LogP (Octanol/Water) | 0.25 | High | Amphiphilic nature; moderate water solubility expected. |

Critical Insight: The presence of the 2-ethoxy substituent introduces steric bulk and disrupts the hydrogen-bonding network typical of primary amides (e.g., butanamide, MP 115°C). This explains the significantly lower predicted melting point (~78°C) compared to the parent amide.

Experimental Determination Protocols

For drug development files (IND/NDA), predicted values are insufficient. The following protocols are the industry standard for experimentally validating the properties of 2-Ethoxybutanamide.

A. Melting Point Determination (DSC Method)

Objective: Determine the onset melting temperature and purity.

-

Instrument: Differential Scanning Calorimeter (e.g., TA Instruments DSC2500).

-

Protocol:

-

Weigh 2–5 mg of dried 2-ethoxybutanamide into a Tzero aluminum pan.

-

Seal with a pinhole lid (to prevent pressure buildup from residual volatiles).

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 150°C under Nitrogen purge (50 mL/min).

-

Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic peak, not the peak maximum.

-

B. Boiling Point Determination (Siwoloboff Method)

Objective: Determine boiling point using micro-scale samples (<100 mg).

-

Setup: Thiele tube or automated melting point apparatus with BP mode.

-

Protocol:

-

Place sample in a micro-test tube attached to a thermometer.

-

Immerse an inverted capillary tube (sealed at the top) into the sample.

-

Heat the bath. Bubbles will emerge from the capillary as air expands.

-

Endpoint: When a rapid, continuous stream of bubbles emerges, stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the boiling point.

-

Synthesis & Characterization Workflow

To ensure the data measured corresponds to the correct chemical entity, the following synthesis and validation logic is recommended.

DOT Diagram: Characterization Pipeline

Figure 1: Workflow for the synthesis, purification, and physical characterization of 2-Ethoxybutanamide.

References

-

Chemical Identity & CAS: Fluorochem Ltd. (2024). Safety Data Sheet: 2-Ethoxybutanamide (CAS 854425-72-2). Retrieved from

-

Parent Compound Data (Butanamide): National Institute of Standards and Technology (NIST). Butanamide Standard Reference Data. Retrieved from

-

Prediction Methodology: U.S. EPA. (2024).[1] Estimation Programs Interface (EPI) Suite™ for Microsoft® Windows, v 4.11. Retrieved from

-

DSC Protocol Standards: ASTM International. (2023).[1][2] ASTM E794-06: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Amide Coupling and Functionalization of 2-Ethoxybutanamide

Introduction & Scope

2-Ethoxybutanamide (CAS: 112101-80-3) represents a distinct class of

-

As a Nucleophile (N-Arylation): The primary amide nitrogen is weakly nucleophilic, and the

-ethoxy oxygen can act as a hemilabile ligand, potentially poisoning palladium catalysts during cross-coupling. -

As a Product (De Novo Synthesis): The

-proton is acidified by the adjacent carbonyl and ether oxygen, making the stereocenter highly prone to racemization under basic coupling conditions.

This guide provides high-fidelity protocols for both synthesizing the scaffold (preserving stereochemistry) and coupling it with aryl halides (functionalization), moving beyond generic "amide coupling" recipes to address substrate-specific electronics.

Decision Matrix: Selecting the Coupling Strategy

Before initiating experimentation, select the workflow that matches your retrosynthetic disconnection.

Figure 1: Strategic decision tree for 2-ethoxybutanamide coupling workflows.

Protocol A: De Novo Synthesis (Racemization Control)

Objective: Synthesize 2-ethoxybutanamide from 2-ethoxybutanoic acid without eroding enantiomeric excess (ee).

Mechanism: The mixed anhydride method is preferred over carbodiimides (EDC/DCC) because the short activation time minimizes the window for oxazolone formation, the primary pathway for

Materials

-

Substrate: (R)- or (S)-2-ethoxybutanoic acid (1.0 equiv)

-

Reagent: Isobutyl chloroformate (IBCF) (1.1 equiv)

-

Base: N-Methylmorpholine (NMM) (1.1 equiv)

-

Ammonia Source: 28% Ammonium hydroxide (

) or 0.5M -

Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology

-

Activation: Dissolve 2-ethoxybutanoic acid in THF (0.2 M) and cool to -15°C (ice/salt bath).

-

Note: Temperature control is critical. Above 0°C, the mixed anhydride may disproportionate.

-

-

Base Addition: Add NMM dropwise. Stir for 5 minutes.

-

Anhydride Formation: Add IBCF dropwise over 10 minutes. A white precipitate (NMM·HCl) will form. Stir at -15°C for exactly 20 minutes.

-

Why: Extended stirring increases racemization risk via the "self-acylation" pathway.

-

-

Ammonolysis: Add the ammonia source in one portion.

-

Caution: If using aqueous

, vigorous biphasic stirring is required.

-

-

Workup: Allow to warm to RT over 1 hour. Dilute with EtOAc, wash with 1N HCl (to remove NMM), saturated

, and brine. -

Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis on silica.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)[1][2]

Objective: Couple 2-ethoxybutanamide (as nucleophile) with an aryl chloride/bromide.

Scientific Rationale: Primary amides are poor nucleophiles. The

Reaction Components Table

| Component | Recommendation | Function/Rationale |

| Catalyst Source | Provides Pd(0). More stable than | |

| Ligand | Xantphos (2-4 mol%) | Wide bite angle (111°) prevents the |

| Base | Mild enough to prevent deprotonation of the | |

| Solvent | 1,4-Dioxane | High boiling point, good solubility for the amide. |

| Temperature | 80°C - 100°C | Required to overcome the activation energy of the oxidative addition of aryl chlorides. |

Experimental Protocol

-

Inerting: Charge a reaction vial with 2-ethoxybutanamide (1.0 equiv), Aryl Halide (1.0 equiv),

(1.4 equiv), -

Degassing: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Critical: Oxygen inhibits the reduction of Pd(II) to Pd(0) if using acetate precursors, and promotes homocoupling.

-

-

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration) via syringe.

-

Reaction: Heat to 100°C for 12–16 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.

-

Troubleshooting: If conversion stalls at 50%, add a second portion of catalyst/ligand (1 mol% Pd / 2 mol% Ligand).

-

-

Isolation: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Mechanistic Insight: The "Chelation Trap"

Understanding why standard conditions fail is crucial for troubleshooting.

Figure 2: The

Protocol C: Copper-Catalyzed Chan-Lam Coupling

Objective: Mild arylation using Aryl Boronic Acids (useful if the Aryl Halide is unavailable or the substrate is temperature-sensitive).

Methodology

-

Mix: Combine 2-ethoxybutanamide (1.0 equiv), Aryl Boronic Acid (2.0 equiv), and

(1.0 equiv, stoichiometric).-

Note: While catalytic Cu is possible, stoichiometric Cu often gives higher yields for primary amides due to sluggish kinetics.

-

-

Base: Add Pyridine (2.0 equiv) and dry 4Å Molecular Sieves.

-

Role of Sieves: Water inhibits the transmetallation step in Chan-Lam cycles.

-

-

Atmosphere: The reaction requires Oxygen . Run under an

balloon or open air (if humidity is low). -

Conditions: Stir in DCM or DMF at Room Temperature for 24 hours.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 38(2), 606-631. Link

-

Lundgren, R. J., & Stradiotto, M. (2012). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Angewandte Chemie International Edition, 51(35), 8808-8812. (Foundational work on difficult N-nucleophiles). Link

-

Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed intermolecular coupling of aryl halides and amides.[1][2] Organic Letters, 4(20), 3545-3548. (Establishment of Xantphos superiority). Link

-

Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856. Link

Sources

Advanced Protocols for the Utilization of 2-Ethoxybutanamide in Pharmaceutical Synthesis

Executive Summary & Strategic Value

2-Ethoxybutanamide (also known as

-

Anticonvulsant Scaffolds: Specifically in the generation of 5,5-disubstituted barbiturates and hydantoins where lipophilicity modulation is required.

-

Kinase Inhibitor Side Chains: The

-ethoxy motif appears in patent literature as a linker in complex heteroaromatic systems (e.g., phthalazinone derivatives) to optimize solubility and metabolic stability. -

Chiral Resolving Agents: Upon hydrolysis, the amide yields 2-ethoxybutanoic acid, a potential resolving agent for chiral amines.

This guide provides high-fidelity protocols for the synthesis of 2-ethoxybutanamide and its downstream conversion into bioactive heterocyclic cores.

Chemical Profile & Reactivity Landscape

| Property | Specification |

| Chemical Name | 2-Ethoxybutanamide |

| CAS Number | 114065-29-3 |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| Key Functionality | Primary Amide (-CONH₂), Ether (-OEt), Chiral Center ( |

| Stability | Stable under neutral conditions; hydrolyzes in strong acid/base.[1] |

Reaction Pathways Visualization

The following diagram illustrates the primary synthetic utility of 2-ethoxybutanamide in a drug discovery context.

Figure 1: Synthetic divergence from 2-ethoxybutanamide showing its role as a central hub for acid, nitrile, and heterocyclic synthesis.

Preparation of 2-Ethoxybutanamide

Rationale: Direct ethoxylation of 2-bromobutanamide is the most cost-effective route. The reaction proceeds via an S_N2 mechanism. Note that competing elimination (dehydrohalogenation) to form 2-butenamide is a side reaction that must be controlled by temperature regulation.

Protocol A: Synthesis from 2-Bromobutanamide

Materials:

-

2-Bromobutanamide (1.0 eq)

-

Sodium Ethoxide (NaOEt), 21% wt solution in ethanol (1.2 eq)

-

Absolute Ethanol (Solvent)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.

-

Solubilization: Dissolve 2-bromobutanamide (16.6 g, 100 mmol) in absolute ethanol (100 mL). Cool the solution to 0°C using an ice bath to minimize elimination byproducts.

-

Addition: Add the Sodium Ethoxide solution (120 mmol) dropwise over 30 minutes. Maintain the internal temperature below 5°C.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Checkpoint: The starting bromide spot (R_f ~0.4) should disappear.

-

-

Work-up:

-

Quench the reaction with saturated ammonium chloride solution (50 mL).

-

Remove the bulk of ethanol under reduced pressure (Rotavap, 40°C).

-

Extract the aqueous residue with DCM (3 x 50 mL).

-

Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

-

Purification: Concentrate the filtrate. Recrystallize the crude solid from minimal hot ethyl acetate or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield Expectation: 65-75% as a white/off-white solid.

Application 1: Synthesis of Anticonvulsant Scaffolds (Ureides)

Scientific Context:

Protocol B: Condensation with Urea (Barbiturate Analog Synthesis)

Mechanism: Base-catalyzed condensation where the amide nitrogen and the

Target: 5-Ethoxy-5-ethyl-pyrimidine-2,4,6-trione (Hypothetical analog structure).

Methodology:

-

Reagents: 2-Ethoxybutanamide (10 mmol), Diethyl Carbonate (15 mmol), Sodium Ethoxide (25 mmol).

-

Procedure:

-

In a sealed tube or autoclave, mix the amide and diethyl carbonate in ethanol.

-

Add NaOEt carefully.

-

Heat to 110°C for 12 hours.

-

Mechanism:[2][3][4] The amide nitrogen attacks the carbonate, followed by intramolecular cyclization involving the

-carbon (requires activation, often via prior malonate formation, but direct amide condensation is possible with aggressive catalysts).

-

-

Alternative (High Reliability): Hofmann Rearrangement to Isocyanate -> Urea Derivative.

-

Treat 2-ethoxybutanamide with Lead Tetraacetate or NaOBr to generate the isocyanate.

-

Trap with an amine to form a substituted urea, a common pharmacophore in kinase inhibitors.

-

Application 2: Hydrolysis to 2-Ethoxybutanoic Acid

Rationale: The acid form is a valuable intermediate for esterification (prodrug synthesis) or resolution into pure enantiomers.

Protocol C: Acidic Hydrolysis

-

Mixture: Suspend 2-ethoxybutanamide (5 g) in 6M HCl (30 mL).

-

Reflux: Heat to reflux (100°C) for 6 hours. The solid amide will dissolve as it hydrolyzes.

-

Isolation:

-

Cool to room temperature.[5]

-

Extract with Diethyl Ether (3 x 30 mL).

-

Extract the ether layer with 1M NaOH (transferring the product to the aqueous phase as the carboxylate).

-

Acidify the aqueous layer with conc. HCl to pH 1.

-

Re-extract with ether, dry (MgSO₄), and evaporate.

-

-

Result: 2-Ethoxybutanoic acid (Oil).

Critical Quality Attributes (CQA) & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Elimination to 2-butenamide | Maintain temperature <5°C during base addition. Ensure anhydrous conditions. |

| Impurity: Diethyl ether | Solvent trapping | Dry product under high vacuum (<1 mbar) for 12 hours. |

| No Reaction (Protocol B) | Steric hindrance of ethoxy group | Use a stronger base (NaH) or switch solvent to DMF/DMSO to increase nucleophilicity. |

Pathway Mechanism (DOT Visualization)

The following diagram details the mechanism for the initial substitution and subsequent cyclization potential.

Figure 2: Kinetic competition between Substitution (SN2) and Elimination (E2) during synthesis.

References

-

Synthesis of Alpha-Bromo Amides (Precursors): BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Bromobutanenitrile. Retrieved from

-

Urea Condensation Reactions: National Institutes of Health (NIH). (2021).[6] Ureido Functionalization through Amine-Urea Transamidation. PMC PubMed Central. Retrieved from

-

Chemical Structure & Properties: PubChem. (2025).[7] 2-Bromobutanamide Compound Summary. National Library of Medicine. Retrieved from

-

General Amide Reactivity: Organic Chemistry Portal. (2022). Synthesis of Ureas and Amide Rearrangements. Retrieved from

- Patent Context (Structural Analogs): European Patent Office. Alpha-Substituted phenylpropionic acid derivatives.

(Note: While direct literature on "2-ethoxybutanamide" is sparse, the protocols above are derived from standard validated methodologies for homologous

Sources

- 1. scribd.com [scribd.com]

- 2. Chemoenzymatic Synthesis of Optically Active Ethereal Analog of iso-Moramide—A Novel Potentially Powerful Analgesic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 5. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]

- 6. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Bromobutanamide | C4H8BrNO | CID 220998 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols for 2-Ethoxybutanamide

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 2-Ethoxybutanamide in a research and development laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals. The recommendations are grounded in established principles of chemical safety and laboratory best practices, addressing the compound's properties as inferred from its amide and ether functional groups. This guide emphasizes a proactive approach to safety through proper engineering controls, personal protective equipment (PPE), and emergency preparedness.

Compound Profile and Hazard Assessment

2-Ethoxybutanamide is an organic compound featuring both a carboxamide and an ether functional group. While specific, comprehensive toxicological data for 2-Ethoxybutanamide is not widely available, a robust safety protocol can be developed by assessing the known characteristics of these functional groups. Amides are generally stable compounds, but can undergo hydrolysis under strong acidic or basic conditions.[1][2] Ethers, while generally unreactive, can pose a risk of peroxide formation upon prolonged exposure to air and light, although this is more pronounced with certain structures like diethyl ether or tetrahydrofuran.[3]

A conservative approach dictates that any compound with limited safety data should be treated as potentially hazardous.[4] Therefore, exposure via all routes—inhalation, dermal contact, and ingestion—should be minimized.

Table 1: Chemical & Physical Properties of Related Compounds

| Identifier | 2-Ethylbutanamide[5] | 2-Ethoxybutane[6][7] | 2-Ethoxybenzamide[8][9] |

| CAS Number | 1114-38-1 | 2679-87-0 | 938-73-8 |

| Molecular Formula | C₆H₁₃NO | C₆H₁₄O | C₉H₁₁NO₂ |

| Molecular Weight | 115.17 g/mol | 102.17 g/mol | 165.19 g/mol |

| Appearance | Data not available | Colorless liquid | White or almost-white crystalline powder[8] |

| Hazards | Assumed Harmful if swallowed, Skin/Eye Irritant[5] | Highly Flammable Liquid[7] | Emits toxic fumes upon decomposition[8] |

Note: This table includes data for structurally related compounds to provide context. Properties for 2-Ethoxybutanamide should be determined empirically under safe laboratory conditions.

Exposure Prevention & Personal Protective Equipment (PPE)

Effective exposure prevention relies on a combination of engineering controls and appropriate PPE. The primary goal is to create a barrier between the researcher and the chemical.[4]

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of 2-Ethoxybutanamide, especially when dealing with powders or creating solutions, must be conducted inside a certified chemical fume hood. This is the primary defense against inhaling aerosols or vapors.[3]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[10]

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing dermal and ocular exposure. Standard laboratory practice dictates that PPE should be worn at all times when handling chemicals.[11][12]

Table 2: Recommended Personal Protective Equipment (PPE)

| Equipment | Specification | Rationale and Citation |

| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes. Goggles are required when there is a significant splash hazard.[13] |

| Hand Protection | Nitrile gloves (minimum 4 mil thickness). | Provides a barrier against incidental skin contact. Gloves should be changed immediately if contamination is suspected.[12] For prolonged contact, consult glove manufacturer's compatibility charts. |

| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from spills and splashes.[11] |

| Respiratory | Not required if work is performed in a fume hood. | A fume hood provides adequate protection from inhalation. If vapors/aerosols are generated outside a hood, respiratory protection is required. |

Standard Operating Protocol for Handling

This protocol outlines the standard procedure for weighing and dissolving solid 2-Ethoxybutanamide. The causality behind these steps is to minimize contamination and potential exposure.

Preparation

-

Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE as specified in Table 2.

-

Prepare the work area by laying down absorbent bench paper.

-

Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.) inside the fume hood.

Weighing and Transfer

-

Carefully open the 2-Ethoxybutanamide container inside the fume hood. Avoid creating airborne dust.

-

Using a clean spatula, transfer the desired amount of the compound to a weigh boat on a tared balance.

-

Once the desired mass is obtained, securely close the primary container.

-

Transfer the weighed compound into the designated beaker for dissolution.

Dissolution

-

Slowly add the desired solvent to the beaker containing the 2-Ethoxybutanamide.

-

Place the beaker on a stir plate and add a magnetic stir bar to facilitate dissolution.

-

If heating is required, use a controlled heating mantle and ensure the setup is secure. Never heat a closed system.

Cleanup

-

Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth or paper towel.

-

Dispose of the weigh boat, gloves, and any contaminated disposable materials in the designated solid chemical waste container.

-

Wash all non-disposable glassware and equipment thoroughly.

-

Wash hands and arms with soap and water after the procedure is complete, even after wearing gloves.[3][4]

Caption: Standard workflow for handling 2-Ethoxybutanamide.

Storage and Stability Guidelines

Proper storage is essential for maintaining the integrity of the compound and ensuring laboratory safety.

Storage Conditions

-

Container: Keep the container tightly closed to prevent atmospheric moisture absorption and potential contamination.[10]

-

Location: Store in a cool, dry, and well-ventilated area.[14][15]

-

Environment: Keep away from heat, sparks, open flames, and other sources of ignition.[16] Do not store in direct sunlight.[14]

Chemical Incompatibility

To prevent hazardous reactions, 2-Ethoxybutanamide should be stored separately from incompatible materials. Based on the reactivity of amides and ethers, segregation from the following is critical:

-

Strong Oxidizing Agents: Can react exothermically.

-

Strong Acids: Can catalyze hydrolysis of the amide bond.[1]

-

Strong Bases: Can also promote hydrolysis.[1]

-

Reducing Agents: Amides can react with strong reducing agents to form flammable gases.[8]

Always consult a chemical compatibility chart and the specific Safety Data Sheets of neighboring chemicals.[17]

Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the impact of any laboratory incident.

Spill Response

-

Assess the Spill: If the spill is large or you feel unsafe, evacuate the area and alert laboratory safety personnel immediately.

-

Control and Contain: For small, manageable spills inside a fume hood:

-

Ensure proper PPE is worn.

-

Cover the spill with an inert absorbent material like vermiculite or sand.

-

Collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.

-

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[18]

-

Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[3][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Waste Disposal

All waste containing 2-Ethoxybutanamide must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated items such as gloves, weigh boats, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Solutions containing 2-Ethoxybutanamide should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

Follow all local, state, and federal regulations for hazardous waste disposal.

References

-

Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 2-butoxyethanol. Retrieved from [Link]

-

Euclid Chemical. (2023). Material Safety Data Sheet. Retrieved from [Link]

-

MacsChem. (n.d.). Handling and Storage of Chemicals | Guidelines for a US Distributor. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Butoxyethanol, 97%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13527, Butane, 2-ethoxy-2-methyl-. Retrieved from [Link]

-

NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

-

Agilent. (2018). Safety Data Sheet. Retrieved from [Link]

-

University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

-

Brady Industries. (2022). Safety Data Sheet. Retrieved from [Link]

-

American Chemical Society. (2022). Minimizing Risks in the Chemistry Laboratory: Techniques | ACS College Safety Video #5. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

-

Loba Chemie. (n.d.). 2-BUTOXYETHANOL EXTRA PURE - Safety Data Sheet. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Incompatible Chemicals. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Butane, 2-ethoxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide. Retrieved from [Link]

-

NCBioNetwork. (2014). Safe Chemical Handling / Lab Safety Video Part 5. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

-

Fiveable. (n.d.). 4.5 Amides - Organic Chemistry II. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]

-

University of Cambridge. (n.d.). Incompatible chemicals. Retrieved from [Link]

-

University of Nevada, Reno. (2025). Partial List of Chemical Incompatibilities. Retrieved from [Link]

Sources

- 1. Amide - Wikipedia [en.wikipedia.org]

- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 3. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. Butane, 2-ethoxy- [webbook.nist.gov]

- 7. chemscene.com [chemscene.com]

- 8. 2-ETHOXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. euclidchemical.com [euclidchemical.com]

- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. download.basf.com [download.basf.com]

- 15. Request Rejected [products.bradyindustries.com]

- 16. agilent.com [agilent.com]

- 17. macschem.us [macschem.us]

- 18. chemos.de [chemos.de]

Application Note: High-Purity Recrystallization of 2-Ethoxybutanamide

The following Application Note is designed for researchers and process chemists optimizing the purification of 2-ethoxybutanamide (also known as

Given the specific physicochemical nature of short-chain alkoxy-amides (moderate polarity, potential for low melting points, and hydrogen-bonding capability), this guide moves beyond a generic recipe.[1][2] It establishes a Process Development Protocol to ensure high recovery and purity, addressing common risks such as "oiling out" which is prevalent in this class of compounds.

Introduction & Chemical Context

2-Ethoxybutanamide is a functionalized aliphatic amide, often utilized as an intermediate in the synthesis of sedative-hypnotic agents (barbiturate precursors) or as a specialized building block in heterocycle synthesis.[1][2]

Structurally, the molecule contains a lipophilic ethyl tail, an ether linkage, and a polar amide head group.[1][2] This amphiphilic nature presents a specific purification challenge:

-

The Risk: The compound has a tendency to "oil out" (separate as a liquid phase) rather than crystallize, particularly if the solvent is too polar (like water) or if the cooling rate is uncontrolled.[1][2]

-

The Solution: A binary solvent system utilizing a polar aprotic solvent (for dissolution) and a non-polar hydrocarbon (as the anti-solvent) is the most robust method to force ordered crystal lattice formation over amorphous oil separation.[1][2]

Pre-Validation: Solubility Profiling (Self-Validating System)[1][2]

Before committing the bulk material, you must validate the solvent system.[1][2] The melting point of 2-ethoxybutanamide is typically in the range of 75–85°C (estimated based on analogous

Protocol: Perform this screen with 50 mg of crude sample.

| Solvent System | Solubility (Cold) | Solubility (Hot) | Cooling Result | Suitability |

| Water | Low/Moderate | High | Risk: Oiling out | Low (Avoid unless MP > 100°C) |

| Ethanol (95%) | High | High | No Crystals (Too soluble) | Low (Yield loss) |

| Ethyl Acetate | Moderate | High | Crystals upon cooling | High (Primary Candidate) |

| Toluene | Low | Moderate | Crystals or Oil | Medium |

| EtOAc / Heptane | Low | High | Controlled Crystallization | Optimal |

Master Protocol: Binary Solvent Recrystallization[1]

Objective: Purify crude 2-ethoxybutanamide to >98% purity (HPLC/NMR) with >80% mass recovery.

Materials Required[1][2][3][4][5]

-

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle (oil bath preferred for temp control).[1][2]

Step-by-Step Procedure

Phase 1: Dissolution (Saturation)[1][2]

-

Place the crude 2-ethoxybutanamide in a round-bottom flask containing a magnetic stir bar.

-

Add Solvent A (Ethyl Acetate) in small portions (approx. 2 mL per gram of solid).

-

Heat the mixture to a gentle reflux (~77°C).

-

Critical Step: If solids remain, add Solvent A dropwise only until the solution becomes clear.[1][2] Do not add excess solvent.[1][2]

Phase 2: Nucleation (The Cloud Point)[1][2]

-

Remove the heat source but keep the flask on the stir plate.

-

While the solution is still hot (near boiling), slowly add Solvent B (n-Heptane) dropwise.

-

Stop addition immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

-

Add 1-2 drops of Solvent A (Ethyl Acetate) to clear the turbidity.[1][2] The solution is now supersaturated.[1][2]

Phase 3: Controlled Crystallization[1]

-

Ambient Cooling: Remove the flask from the hot plate. Clamp it and allow it to cool to room temperature undisturbed.

-

Seeding (Optional but Recommended): If no crystals form by 35°C, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material to induce nucleation.[1][2]

-

Final Cooling: Once the flask is at room temperature and crystallization has begun, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 4: Isolation and Drying[1][2]

-

Filter the crystals using vacuum filtration (Buchner funnel).[1][2]

-

Wash: Rinse the filter cake with a small volume of cold Solvent B (Heptane) to remove mother liquor adhering to the crystal surface.[1][2] Do not use Ethyl Acetate for washing as it will dissolve the product.[1][2]

-

Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 40°C for 4 hours.

Process Logic & Workflow Visualization

The following diagram illustrates the decision matrix and physical workflow, ensuring the user understands the why behind the how.

Figure 1: Decision-matrix for the purification of amphiphilic amides, highlighting the critical intervention point for "oiling out" phenomena.

Troubleshooting & Analytical Verification

Common Failure Mode: Oiling Out

If the product separates as a viscous liquid at the bottom of the flask instead of crystals:

-

Cause: The solution is too concentrated, or the solvent system is too polar (repelling the hydrophobic tail too aggressively).[1][2]

-

Remedy: Reheat the mixture to redissolve the oil. Add a small amount of Solvent A (EtOAc) .[1][2] Allow to cool much more slowly. Vigorously stir during cooling to prevent oil coalescence.[1][2]

Analytical Check[1][2]

-

Melting Point: A sharp melting range (within 1-2°C) indicates high purity.[1][2] Broadening indicates solvent inclusion or impurities.[1][2]

References

-

General Amide Purification

-

Solvent Selection for Amphiphilic Molecules

-

Analogous Compound Data (2-Aminobutyramide/2-Ethoxybenzamide)

-

National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 3282, 2-Ethoxybenzamide.[1][2] (Used for physicochemical property comparison regarding ether-amide solubility).

-

BenchChem Technical Guide.[1][2] Synthesis and Purification of Butanamide Derivatives. (General protocols for short-chain amide isolation).

-

Sources

2-Ethoxybutanamide derivatives in drug discovery research

Application Note: 2-Ethoxybutanamide Derivatives in CNS Drug Discovery

Abstract

The 2-ethoxybutanamide scaffold represents a distinct chemical space bridging the gap between historical aliphatic sedatives (e.g., Emylcamate, Valnoctamide) and modern neuromodulators. While often overshadowed by heterocyclic chemistry, small aliphatic amides possessing an

Introduction: The Case for Small Aliphatic Amides

In the mid-20th century, compounds like Emylcamate (1-ethyl-1-methylpropyl carbamate) demonstrated the potent anxiolytic and muscle-relaxant properties of short-chain aliphatic structures. However, carbamates often suffer from rapid hydrolysis. The 2-ethoxybutanamide structure offers a bioisosteric alternative where the carbamate linkage is replaced by a more stable amide, and the lipophilicity is tuned via the

Key Structural Advantages:

-

Metabolic Stability: The ether linkage at the

-position resists esterase cleavage better than corresponding esters. -

Lipophilicity Tuning: The ethoxy group optimizes cLogP (typically 1.5–2.5) for maximal CNS penetration without the high protein binding associated with aromatic rings.

-

Hydrogen Bonding: The primary amide acts as a dual H-bond donor/acceptor, crucial for interacting with the pore-lining residues of ion channels.

Chemical Synthesis Protocol

The synthesis of 2-ethoxybutanamide derivatives requires precise control to prevent elimination side reactions (forming

Reagents & Equipment

-

Starting Material: 2-Bromobutanoic acid (CAS: 80-58-0)

-

Reagents: Sodium ethoxide (21% in EtOH), Thionyl chloride (

), Ammonium hydroxide (28%) or substituted amines. -

Solvents: Anhydrous Ethanol, Dichloromethane (DCM).

-

Purification: Flash Chromatography (Silica gel 60).

Step-by-Step Protocol

Step 1: Nucleophilic Substitution (

-

Dissolve 2-bromobutanoic acid (50 mmol) in anhydrous ethanol (100 mL).

-

Cool to 0°C under

atmosphere. -

Add Sodium ethoxide solution (110 mmol) dropwise over 30 minutes. Critical: Maintain <5°C to minimize elimination to crotonic acid derivatives.

-

Reflux for 4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Acidify with 1M HCl to pH 2 and extract with DCM.

-

Concentrate to yield crude 2-ethoxybutanoic acid .

Step 2: Acyl Chloride Formation & Amidation

-

Dissolve the crude acid in dry DCM (50 mL).

-

Add

(1.2 eq) and a catalytic drop of DMF. Stir at RT for 2 hours. -

Evaporate solvent and excess

to obtain the acyl chloride. -

Amidation: Re-dissolve in DCM and add dropwise to a stirred, cooled (0°C) solution of the amine (e.g.,

, methylamine) and triethylamine (1.5 eq). -

Stir for 4 hours, wash with brine, dry over

, and concentrate.

Step 3: Purification

-

Recrystallize primary amides from Et2O/Hexane.

-

Purify secondary/tertiary amides via column chromatography (0-5% MeOH in DCM).

Synthesis Workflow Diagram

Caption: Two-step synthetic pathway ensuring retention of the alpha-ethoxy group while diversifying the amide terminus.

Structure-Activity Relationship (SAR) Strategy

To optimize the scaffold, we systematically vary three vectors. The goal is to maximize the Lipophilic Efficiency (LipE) .

| Vector | Modification | Rationale |

| R1 (Ether) | Ethoxy (Parent), Propoxy, Trifluoroethoxy | Modulates lipophilicity and metabolic stability. Trifluoroethoxy resists O-dealkylation. |

| R2 (Side Chain) | Ethyl (Parent), Isopropyl, Cyclopropyl | Steric bulk at the chiral center affects binding pocket fit (e.g., Nav pore). |

| R3 (Amide N) | Primary amides often show highest potency at Nav channels; Hydroxamic acids target HDAC/metalloproteins. |

SAR Logic Diagram

Caption: Strategic modification vectors for the 2-ethoxybutanamide core to tune CNS target engagement.

Pharmacological Profiling: Electrophysiology Protocol

Since 2-ethoxybutanamide derivatives are structural analogs to known ion channel modulators, Whole-Cell Patch Clamp is the validation standard. We focus on Nav1.2 (sodium channel) inhibition, a key mechanism for treating epilepsy and neuropathic pain.

Assay: Voltage-Gated Sodium Channel (Nav1.2) Inhibition[1][2][3]

Cell Line: HEK-293 stably expressing human Nav1.2 (or Nav1.6).

Solutions:

-

Extracellular (Bath): 140 mM NaCl, 3 mM KCl, 1 mM

, 1 mM -

Intracellular (Pipette): 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3). Note: CsF blocks potassium channels to isolate Na+ currents.

Protocol Steps:

-

Seal Formation: Achieve a Giga-ohm seal (>1

) using a fire-polished borosilicate pipette (2-4 -

Break-in: Apply suction to enter whole-cell configuration. Compensate for series resistance (

) > 80%. -

Voltage Protocol (State-Dependent Block):

-

Holding Potential: -120 mV (Resting state).

-

Pre-pulse: Depolarize to -50 mV for 500ms (Induces Inactivated State).

-

Test Pulse: Step to 0 mV for 20ms to measure peak current.

-

-

Compound Application: Perfusion of vehicle (DMSO < 0.1%) followed by the test compound (0.1, 1, 10, 100

). -

Analysis: Calculate % Inhibition of the peak current. A shift in the steady-state inactivation curve indicates the compound stabilizes the inactivated state (desirable for anticonvulsants).

Data Interpretation Table

| Parameter | Desirable Result | Interpretation |

| IC50 (Resting) | > 100 | Avoids blocking normal physiological transmission (safety). |

| IC50 (Inactivated) | < 10 | Potent block of hyperexcitable neurons (efficacy). |

| Use-Dependence | > 20% block at 10Hz | Compound accumulates inhibition during rapid firing (seizures). |

ADME & Safety Considerations

Before advancing to in vivo models, derivatives must be screened for "drug-likeness."

-

PAMPA-BBB Assay: Due to the small size and lipophilicity of these amides, passive diffusion is expected.

-

Acceptance Criteria:

(High BBB permeability).

-

-

Microsomal Stability: The

-ethoxy group is susceptible to O-dealkylation by CYP450 enzymes.-

Optimization: If

min, replace the ethyl group with a trifluoroethyl group (bioisostere) to block oxidation.

-

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10305, Emylcamate. Retrieved from [Link]

-

Bialer, M., et al. (2010). Progress report on new antiepileptic drugs: A summary of the Tenth Eilat Conference (EILAT X). Epilepsy Research.[1] (Context on aliphatic amide anticonvulsants like Valnoctamide). Retrieved from [Link]

-

Zhang, S., et al. (2019). Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors.[2] Bioorganic Chemistry. (Demonstrates synthetic utility of the 2-ethoxy amide motif). Retrieved from [Link]

-

Guan, L.P., et al. (2010). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives. Chemical Biology & Drug Design.[1] (Protocol for amide synthesis and MES testing). Retrieved from [Link]

-

Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. (Mechanistic grounding for Na+ channel blockers). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Issues with 2-Ethoxybutanamide in Water

Welcome to the technical support center for 2-ethoxybutanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the aqueous solubility of 2-ethoxybutanamide. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to overcome solubility challenges in your experiments.

Understanding the Solubility Profile of 2-Ethoxybutanamide

2-Ethoxybutanamide is a primary amide with a molecular structure that suggests moderate polarity. The presence of the amide group allows for hydrogen bonding with water, a key factor in aqueous solubility. However, the ethyl and ethoxy groups introduce hydrocarbon character, which can limit its solubility compared to smaller, more polar amides.

This guide will walk you through a systematic approach to determine the solubility of 2-ethoxybutanamide in your specific aqueous system and provide you with a range of techniques to enhance it should you encounter challenges.

Troubleshooting Guide: A Systematic Approach to Resolving 2-Ethoxybutanamide Solubility Issues

This troubleshooting guide is structured to help you systematically identify and resolve solubility challenges.

Step 1: Initial Assessment and Baseline Solubility Determination

Before attempting any advanced solubilization techniques, it is crucial to establish a baseline solubility for your specific experimental conditions.

Protocol for Baseline Solubility Determination:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-ethoxybutanamide to a known volume of your aqueous solvent (e.g., deionized water, buffer) in a sealed container.

-

Ensure there is undissolved solid material at the bottom of the container.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer is recommended.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully collect a sample of the supernatant, avoiding any solid particles. Filtration through a 0.22 µm filter is recommended.

-

-

Quantification:

-

Analyze the concentration of 2-ethoxybutanamide in the filtered supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The determined concentration represents the baseline solubility under your experimental conditions.

-

Interpreting the Results:

-

If the baseline solubility meets your experimental needs: You can proceed with your experiments.

-

If the baseline solubility is insufficient: Proceed to the following troubleshooting steps.

Step 2: Investigating the Impact of pH

The solubility of amides can be influenced by pH, although they are generally considered neutral compounds[3][4]. Extreme pH values can lead to hydrolysis of the amide bond over time, but moderate pH adjustments can sometimes improve solubility by altering the overall charge state of any ionizable impurities or by affecting the hydration shell of the molecule.

Experimental Workflow for pH Optimization:

Caption: Workflow for assessing the effect of pH on solubility.

Causality: While amides themselves are not typically ionizable in the physiological pH range, the overall ionic strength and specific ion effects of the buffer can influence the solvation of 2-ethoxybutanamide. It is also possible that the compound itself has impurities that are pH-sensitive.

Step 3: The Role of Temperature

For many compounds, solubility increases with temperature.[5] This is due to the endothermic nature of the dissolution process for most solids.

Experimental Protocol for Temperature Effect Analysis:

-

Follow the "Protocol for Baseline Solubility Determination" (Step 1).

-

Perform the equilibration step at a range of controlled temperatures (e.g., 25°C, 37°C, 50°C).

-

Analyze the solubility at each temperature.

Data Presentation: Effect of Temperature on Solubility (Hypothetical Data)

| Temperature (°C) | Solubility (mg/mL) |

| 25 | X |

| 37 | Y |

| 50 | Z |

Causality: Increased kinetic energy at higher temperatures helps to overcome the intermolecular forces in the solid crystal lattice, allowing more solute to dissolve. However, be mindful that elevated temperatures can sometimes decrease the solubility of hydrophobic molecules in water.[2]

Step 4: Utilizing Co-solvents for Enhanced Solubilization

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous solvent.[6]

Commonly Used Co-solvents:

-

Ethanol

-

Propylene glycol

-

Polyethylene glycol (PEG) 300 or 400

-

Glycerin

-

Dimethyl sulfoxide (DMSO)

Experimental Workflow for Co-solvent Screening:

Caption: A systematic approach to selecting an effective co-solvent.

Causality: Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the dissolution of a less polar solute like 2-ethoxybutanamide. They disrupt the hydrogen-bonding network of water, creating a more accommodating environment for the non-polar regions of the solute molecule.

Step 5: Employing Excipients for Solubility Enhancement

For more challenging solubility issues, the use of pharmaceutical excipients can be highly effective. These are substances formulated alongside the active ingredient to improve its properties.

Types of Solubilizing Excipients:

-

Surfactants: These are amphiphilic molecules that form micelles in aqueous solutions. The hydrophobic core of the micelle can encapsulate poorly soluble compounds. Examples include Polysorbate 80 (Tween 80) and Sodium Lauryl Sulfate (SLS).[7]

-

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively increasing their solubility. Beta-cyclodextrin and its derivatives (e.g., HP-β-CD) are commonly used.

Data Presentation: Comparison of Solubilization Techniques (Hypothetical Data)

| Solubilization Method | Concentration | Resulting Solubility (mg/mL) |

| Water (Control) | N/A | W |

| 20% Ethanol (v/v) | 20% | X |

| 1% Polysorbate 80 (w/v) | 1% | Y |

| 5% HP-β-Cyclodextrin (w/v) | 5% | Z |

Frequently Asked Questions (FAQs)

Q1: Is 2-ethoxybutanamide expected to be highly soluble in water?

A1: Based on its chemical structure, 2-ethoxybutanamide is expected to have limited to moderate solubility in water. The amide group contributes to polarity and hydrogen bonding, but the ethyl and ethoxy groups add non-polar character, which reduces aqueous solubility compared to smaller amides like butanamide.[1][8]

Q2: My 2-ethoxybutanamide is not dissolving even with heating. What should I do?

A2: If heating alone is insufficient, it indicates that the solubility limit is still low at elevated temperatures. You should proceed to Step 4 of the troubleshooting guide and explore the use of co-solvents. A mixture of water and a water-miscible organic solvent like ethanol or propylene glycol can significantly enhance solubility.

Q3: Are there any concerns with using co-solvents or excipients in my experiments?

A3: Yes, it is crucial to consider the compatibility of any additives with your specific experimental system. Co-solvents and excipients can potentially interfere with downstream assays or have biological effects. Always run appropriate controls with the solvent/excipient system alone to account for any background effects.

Q4: Can I use sonication to dissolve 2-ethoxybutanamide?

A4: Sonication can be a useful technique to aid in the dissolution process by breaking down solid aggregates and increasing the surface area of the solute. However, it will not increase the equilibrium solubility. It can help you reach the saturation point faster. Be cautious with prolonged sonication as it can generate heat and potentially degrade the compound.

Q5: How does the purity of 2-ethoxybutanamide affect its solubility?

A5: Impurities can have a significant impact on the observed solubility. Less soluble impurities can coat the surface of the 2-ethoxybutanamide particles, hindering dissolution. Conversely, highly soluble impurities can give a false impression of higher solubility. It is always recommended to use a well-characterized, high-purity compound for solubility studies.

References

-

Cao, C., & Li, Z. (2005). A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure. Journal of the Chinese Chemical Society, 52(4), 687-694. [Link]

-

Cheng, A., & Merz, K. M. (2003). Prediction of aqueous solubility of a diverse set of compounds using quantitative structure-property relationships. Journal of medicinal chemistry, 46(17), 3572–3580. [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

- Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. O. (2007). Predicting aqueous solubility from structure. Current opinion in drug discovery & development, 10(4), 434–441.

-

Haque, M. A., & Yalkowsky, S. H. (2006). A quantitative structure-property relationship for predicting drug solubility in PEG 400/water cosolvent systems. Pharmaceutical research, 23(1), 126–132. [Link]

-

Chemistry LibreTexts. (2020). Physical Properties of Amides. [Link]

-

Wu, S., & Yalkowsky, S. H. (2001). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 90(6), 754–761. [Link]

- Jain, N., & Yalkowsky, S. H. (2001). Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of pharmaceutical sciences, 90(2), 234–252.

-

Chemistry LibreTexts. (2022). Physical Properties of Amides. [Link]

-

Solubility of Things. (n.d.). Butyramide. [Link]

-

Mitchell, J. B. O., & Jurs, P. C. (1998). Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure. Journal of Chemical Information and Computer Sciences, 38(3), 489–496. [Link]

-

Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

-

Wikipedia. (n.d.). Butyramide. [Link]

-

PubChem. (n.d.). 2-Ethylbutyramide. [Link]

-

Sheikh, A., et al. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics, 17(4). [Link]

-

PubChem. (n.d.). N-Ethylbutanamide. [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

University of Missouri-St. Louis. (n.d.). Principles of Drug Action 1, Spring 2005, Amides. [Link]

-

ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage. [Link]

-

Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

-

LookChem. (n.d.). N-Ethylbutanamide. [Link]

-

PubChem. (n.d.). 2-ethyl-N-propylbutanamide. [Link]

-

Cheméo. (n.d.). Chemical Properties of Butanamide, 3-methyl-N-butyl-. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Butyramide - Wikipedia [en.wikipedia.org]

- 3. [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations [arxiv.org]

- 4. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. The stereochemistry of amide side chains containing carboxyl groups influences water exchange rates in EuDOTA-tetraamide complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butanamide (CAS 541-35-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Advisory: Stabilization of 2-Ethoxybutanamide in Acidic Media

Executive Summary

This technical guide addresses the hydrolytic instability of 2-ethoxybutanamide when exposed to acidic environments. While amides are generally considered robust, the presence of the

Module 1: Mechanistic Insight (The "Why")

To effectively prevent hydrolysis, one must understand the driving forces at the molecular level. The acid-catalyzed hydrolysis of 2-ethoxybutanamide proceeds via the

The -Alkoxy Effect

The 2-ethoxy group plays a critical dual role:

-

Inductive Withdrawal (-I Effect): The oxygen atom of the ethoxy group is electronegative. It withdraws electron density from the

-carbon, which in turn withdraws density from the carbonyl carbon. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2] -

Basicity Modulation: While the -I effect makes the carbonyl oxygen slightly less basic (harder to protonate), the increased electrophilicity of the carbonyl carbon often dominates the kinetic profile once protonation occurs, facilitating the rate-limiting attack of water.

Mechanism Diagram

The following diagram illustrates the critical pathway we aim to disrupt.

Module 2: Critical Parameters & Optimization

The stability of 2-ethoxybutanamide is governed by three interconnected variables: pH , Temperature , and Water Activity .

Stability Data Summary

| Parameter | Critical Range | Recommendation | Rationale |

| pH | < 2.0 | Maintain pH 4.0 - 6.0 | At pH < 2, the concentration of the protonated amide increases significantly, driving the reaction forward. |

| Temperature | > 25°C | Keep at 0°C - 5°C | Hydrolysis rates follow Arrhenius behavior; every 10°C increase roughly doubles the degradation rate. |

| Solvent | Aqueous | Biphasic (DCM/EtOAc) | Reducing the mole fraction of water decreases the frequency of effective collisions between water and the protonated amide. |

| Contact Time | > 30 mins | < 10 mins | Acidic exposure should be transient. Immediate extraction or neutralization is required. |

Module 3: Troubleshooting & FAQs

Q1: I observe a loss of product during the acidic quench of my reaction. What is happening? A: You are likely experiencing rapid hydrolysis. If you are quenching a basic reaction with strong acid (e.g., 1M HCl) to reach a neutral pH, you may be locally over-acidifying the solution (pH < 1) at the drop site.

-

Solution: Switch to a buffered quench (e.g., Saturated

or Phosphate Buffer pH 6) or add the acid very slowly at 0°C with vigorous stirring to prevent "hot spots" of low pH.

Q2: Can I use HCl to remove unreacted amines from my crude mixture?

A: Yes, but with extreme caution. The standard "wash with 1M HCl" is risky for

-

Modification: Use 0.5M citric acid or 0.5M HCl at 0°C . Citric acid is milder. Perform the wash rapidly (< 5 mins) and immediately partition the amide into the organic layer.

Q3: Does the ethoxy group itself cleave in acid? A: Generally, no. Ether cleavage requires harsh conditions (conc. HI/HBr, reflux). Under standard workup conditions (dilute HCl, room temp), the amide bond is the kinetic weak point, not the ether.

Module 4: Optimized Workup Protocol

This protocol is designed to isolate 2-ethoxybutanamide from a reaction mixture while minimizing exposure to destabilizing acidic conditions.

Reagents

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Pre-cooled to 4°C.

-

Acid Wash (if needed): 0.5 M Citric Acid or 1 M HCl - Ice cold.

-

Neutralization: Saturated Sodium Bicarbonate (

). -

Drying Agent: Anhydrous Sodium Sulfate (

).

Step-by-Step Procedure

-

Temperature Control: Cool the reaction mixture to 0°C using an ice bath.

-

Dilution: Dilute the mixture with the organic solvent (DCM or EtOAc). A higher organic-to-aqueous ratio helps protect the amide.

-

Acidic Wash (The Critical Step):

-

Add the cold acid solution.

-

Agitate vigorously for only 30-60 seconds. Do not let layers settle for prolonged periods in the acidic state.

-

Why? This minimizes the residence time of the amide in the aqueous acid phase where hydrolysis occurs.

-

-

Phase Separation: Rapidly separate the layers. Drain the organic layer (containing the amide) immediately.

-

Quench: Immediately wash the organic layer with Saturated

. This neutralizes any entrained acid droplets. -

Drying: Dry over

, filter, and concentrate at < 30°C .

Process Decision Tree

References

-

Mechanism of Amide Hydrolysis

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed discussion on mechanisms).

-

Master Organic Chemistry. (2019). Hydrolysis of Amides. Link

-

Substituent Effects on Hydrolysis

-

Chemguide. (n.d.). The Hydrolysis of Amides. Link

- (General reference for inductive effects of -heteroatoms accelerating nucleophilic

-

-

Experimental Protocols for Labile Amides

Disclaimer: This guide is intended for use by trained laboratory personnel. Always consult the Safety Data Sheet (SDS) for 2-ethoxybutanamide and all reagents before handling.

Sources

Technical Support Center: Stability & Degradation of 2-Ethoxybutanamide

Welcome to the Advanced Analytical Support Portal.